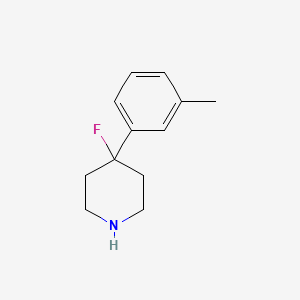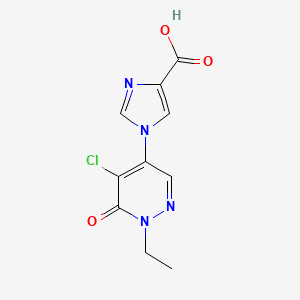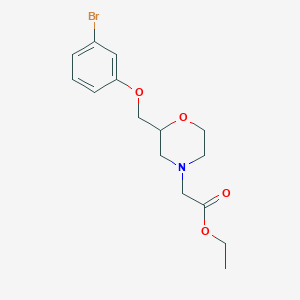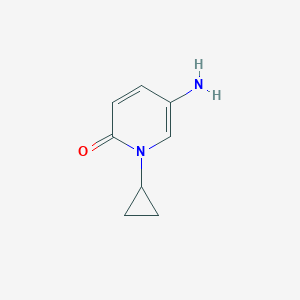
5-Amino-1-cyclopropylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-ciclopropilpiridin-2(1H)-ona es un compuesto orgánico con una estructura única que incluye un grupo ciclopropilo unido a un anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Amino-1-ciclopropilpiridin-2(1H)-ona típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de ciclopropilamina con un derivado de piridina, seguida de ciclización y pasos de purificación subsecuentes. Las condiciones de reacción a menudo incluyen el uso de catalizadores y ajustes específicos de temperatura y presión para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-Amino-1-ciclopropilpiridin-2(1H)-ona puede involucrar reactores a gran escala y procesos de flujo continuo. Estos métodos están diseñados para optimizar la eficiencia y escalabilidad de la síntesis, asegurando una calidad consistente y rentabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Amino-1-ciclopropilpiridin-2(1H)-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de varios productos sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes y catalizadores para lograr las transformaciones deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
5-Amino-1-ciclopropilpiridin-2(1H)-ona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de materiales avanzados y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 5-Amino-1-ciclopropilpiridin-2(1H)-ona involucra su interacción con objetivos moleculares específicos. Estas interacciones pueden conducir a varios efectos biológicos, dependiendo del contexto. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y conduciendo a efectos posteriores en las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
3-Amino-5-metilpirazol: Otro heterociclo sustituido con amino con diferentes características estructurales.
5-Amino-3-metilpirazol: Similar en estructura pero con un patrón de sustitución diferente.
Unicidad
5-Amino-1-ciclopropilpiridin-2(1H)-ona es único debido a la presencia del grupo ciclopropilo, que imparte propiedades químicas y físicas distintas. Esta singularidad lo convierte en un compuesto valioso para aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
5-amino-1-cyclopropylpyridin-2-one |
InChI |
InChI=1S/C8H10N2O/c9-6-1-4-8(11)10(5-6)7-2-3-7/h1,4-5,7H,2-3,9H2 |
Clave InChI |
KDCGQGNRATWADA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C=CC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


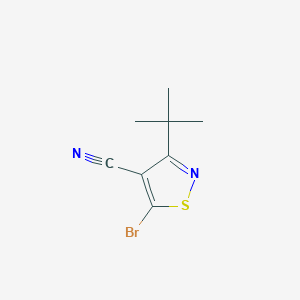
![3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11779529.png)
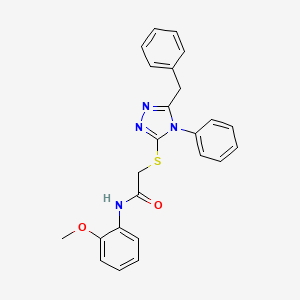
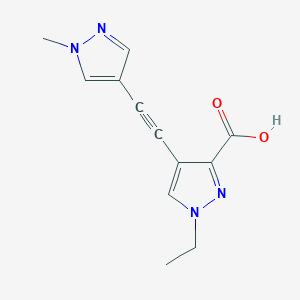
![2-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11779560.png)
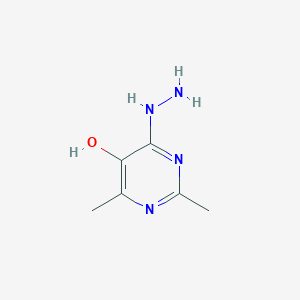
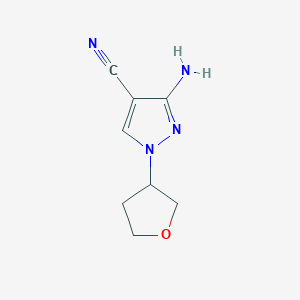
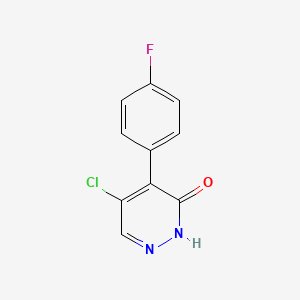
![2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11779577.png)
